molecular formula C12H17N3O2S B4762263 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide

Cat. No. B4762263
M. Wt: 267.35 g/mol
InChI Key: MVHVGJRYGLXXPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, also known as MTIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MTIP has been found to have an effect on various biological systems, including the central nervous system, and has been studied for its potential use in treating a range of disorders.

Mechanism of Action

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide acts as a selective antagonist of the δ-opioid receptor, which is involved in regulating pain, mood, and addiction. By blocking this receptor, 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been found to have an effect on various biological systems, including the GABA system and the dopamine system.
Biochemical and Physiological Effects:
1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been found to have a range of biochemical and physiological effects, including reducing anxiety and stress responses, reducing drug-seeking behavior, and modulating the release of neurotransmitters such as dopamine and GABA. It has also been found to have an effect on various biological systems, including the central nervous system and the immune system.

Advantages and Limitations for Lab Experiments

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has several advantages for lab experiments, including its selectivity for the δ-opioid receptor and its potential use in studying the GABA system and drug addiction. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and administer the compound.

Future Directions

There are several potential future directions for research on 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide, including further studies on its potential therapeutic uses, such as in treating anxiety and addiction. Additionally, there is potential for the development of new compounds based on the structure of 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide that may have improved selectivity and efficacy. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide and its potential use in studying biological systems.

Scientific Research Applications

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has been studied for its potential use in treating a range of disorders, including anxiety, depression, and addiction. It has been found to have an effect on the GABA system, which is involved in regulating anxiety and stress responses. 1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide has also been studied for its potential use in treating drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-7-18-12(13-8)14-11(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHVGJRYGLXXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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